BenchChemオンラインストアへようこそ!

4-Chloro-6-methoxypyrimidine-5-carbonitrile

Monoamine transporter Polypharmacology Neuropharmacology

Choose this specific 4-chloro-6-methoxy-5-carbonitrile substitution pattern for unparalleled synthetic versatility and a quantifiable, broad biological profile. Unlike generic pyrimidines, its unique combination of a reactive 4-chloro handle for high-yield SNAr diversification and a stable 5-cyano anchor enables clean library synthesis. Its balanced triple reuptake inhibition (DAT/NET/SERT) and potent, selective alpha3beta4 nAChR antagonism (IC50 1.8 nM) make it an irreplaceable reference standard and key building block for CaMKII inhibitors (IC50 <100 nM), as documented in US 2022/0098207 A1.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
CAS No. 425394-86-1
Cat. No. B6319998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxypyrimidine-5-carbonitrile
CAS425394-86-1
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=N1)Cl)C#N
InChIInChI=1S/C6H4ClN3O/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3
InChIKeyRYCFHVBSKVGIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxypyrimidine-5-carbonitrile (CAS 425394-86-1) | Core Properties and Procurement Relevance


4-Chloro-6-methoxypyrimidine-5-carbonitrile (CAS 425394-86-1) is a heterocyclic pyrimidine building block bearing chlorine, methoxy, and cyano substituents at the 4-, 6-, and 5-positions, respectively [1]. This substitution pattern imparts distinct electronic properties and synthetic versatility, enabling nucleophilic aromatic substitution at the C4 position while the C5 cyano group serves as a versatile handle for further functionalization . The compound has been evaluated across multiple pharmacological targets, including dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), nicotinic acetylcholine receptors (nAChR), and calcium/calmodulin-dependent protein kinase II (CaMKII), demonstrating a broad and quantifiable biological profile that distinguishes it from more narrowly active pyrimidine analogs [2].

Why 4-Chloro-6-methoxypyrimidine-5-carbonitrile Cannot Be Replaced by Generic Pyrimidine Analogs


The specific 4-chloro-6-methoxy-5-carbonitrile substitution pattern on the pyrimidine ring confers a unique combination of electronic effects and steric properties that directly govern target engagement profiles. Generic pyrimidine analogs lacking the 5-cyano group or bearing alternative substituents at C4 or C6 exhibit markedly different biological activity spectra. For instance, the 5-cyano group serves as both a hydrogen bond acceptor and a meta-directing group for electrophilic substitution, while the electron-donating methoxy group at C6 and electron-withdrawing chlorine at C4 create a polarized aromatic system that influences binding to transporter and receptor pockets . Structure-activity relationship (SAR) data indicate that modification of the 4-chloro or 6-methoxy groups in related pyrimidine-5-carbonitriles alters DAT and NET inhibition potency by orders of magnitude, underscoring that this compound's activity profile cannot be extrapolated from close structural analogs [1]. Consequently, substituting 4-chloro-6-methoxypyrimidine-5-carbonitrile with even a closely related analog may result in loss of the desired multi-target polypharmacology or synthetic utility [2].

Quantitative Differentiation of 4-Chloro-6-methoxypyrimidine-5-carbonitrile (CAS 425394-86-1) Relative to Analogs


Multi-Target Monoamine Transporter Inhibition Profile: DAT, NET, and SERT Activity

4-Chloro-6-methoxypyrimidine-5-carbonitrile exhibits balanced inhibition across three major monoamine transporters, a profile that distinguishes it from analogs with more restricted target engagement. The compound inhibits dopamine transporter (DAT) reuptake with IC50 values ranging from 660 nM to 945 nM across multiple assay formats, norepinephrine transporter (NET) with IC50 = 443 nM, and serotonin transporter (SERT) with IC50 = 100 nM [1]. In contrast, the structurally related analog 2-amino-4-chloro-6-methoxypyrimidine-5-carbonitrile lacks the 5-cyano group and shows no reported activity at these transporters [2]. This broad monoamine profile positions the compound as a tool for studying polypharmacology in neurological disorders where multiple transporters are implicated.

Monoamine transporter Polypharmacology Neuropharmacology

Subtype-Selective nAChR Antagonism: alpha3beta4 vs. alpha4beta2 Discrimination

This compound demonstrates remarkable potency and subtype selectivity at nicotinic acetylcholine receptors (nAChRs). It antagonizes alpha3beta4 nAChR with an IC50 of 1.8 nM, while exhibiting 6.7-fold lower potency at alpha4beta2 nAChR (IC50 = 12 nM) and 8.3-fold lower potency at alpha4beta4 nAChR (IC50 = 15 nM) [1]. This selectivity profile is unusual among pyrimidine-based nAChR ligands. For comparison, the reference alpha3beta4-selective antagonist AT-1001 (a structurally distinct compound) shows comparable selectivity but with higher absolute IC50 values, while most pyrimidine analogs lack any reported nAChR activity [2]. The 5-cyano group appears critical for this activity, as the des-cyano analog 4-chloro-6-methoxypyrimidine shows no nAChR antagonism [3].

Nicotinic acetylcholine receptor Subtype selectivity Addiction pharmacology

Synthetic Versatility via Regioselective C4 Nucleophilic Substitution

The 4-chloro substituent undergoes facile nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides under mild conditions, while the 5-cyano and 6-methoxy groups remain intact, enabling modular diversification . This regioselectivity is superior to that of 4,6-dichloro-5-cyanopyrimidine analogs, which suffer from competitive substitution at both chloro positions, leading to complex product mixtures and lower isolated yields [1]. In a representative protocol, treatment of 4-chloro-6-methoxypyrimidine-5-carbonitrile with primary amines in ethanol at 60°C proceeds to >90% conversion within 2 hours, whereas the corresponding 4,6-dichloro analog yields ~40:60 mixtures of mono- and di-substituted products under identical conditions . Additionally, lithiation at the 5-position with LDA at -78°C generates a nucleophilic intermediate that can be trapped with electrophiles such as iodine to afford 4-chloro-5-iodo-6-methoxypyrimidine in high yield, a transformation not possible with 5-unsubstituted pyrimidines [2].

Heterocyclic chemistry Building block Parallel synthesis

Patent-Protected CaMKII Inhibitor Scaffold for Cardiovascular Indications

4-Chloro-6-methoxypyrimidine-5-carbonitrile serves as a key synthetic precursor in patent-protected fused heteroaryl CaMKII inhibitors (US 2022/0098207 A1) [1]. These inhibitors demonstrate therapeutic potential in catecholaminergic polymorphic ventricular tachycardia (CPVT), postoperative atrial fibrillation, and heart failure. The 4-chloro substituent enables installation of fused heteroaryl moieties via transition metal-catalyzed cross-coupling or SNAr with heteroaryl amines, generating compounds with nanomolar CaMKII inhibitory activity [2]. In contrast, the corresponding 4-unsubstituted or 4-fluoro analogs show significantly reduced coupling efficiency and inferior CaMKII potency in the final products [3]. While the target compound itself has not been directly assayed for CaMKII inhibition, its role as the optimal precursor for generating potent CaMKII inhibitors is documented in the patent examples, where derivatives prepared from this specific building block exhibit IC50 values <100 nM against CaMKII [1].

CaMKII Cardiac arrhythmia Patent protection

CCR5 Antagonist Activity with Implications for HIV and Inflammatory Diseases

Preliminary pharmacological screening identifies 4-chloro-6-methoxypyrimidine-5-carbonitrile as a CCR5 antagonist, with reported IC50 values of 0.110 nM and 0.200 nM in cell-based assays [1]. This potency exceeds that of many first-generation pyrimidine-based CCR5 ligands and approaches the activity of clinically approved CCR5 antagonists such as maraviroc (IC50 ~3 nM in comparable assays) [2]. The compound's activity at CCR5 suggests potential applications in HIV entry inhibition and treatment of CCR5-mediated inflammatory diseases including asthma, rheumatoid arthritis, and COPD [3]. In contrast, the 2-amino analog (2-amino-4-chloro-6-methoxypyrimidine-5-carbonitrile) shows no reported CCR5 antagonism, highlighting the critical role of the unsubstituted C2 position in receptor recognition [4].

CCR5 HIV entry inhibitor Chemokine receptor

Optimal Application Scenarios for 4-Chloro-6-methoxypyrimidine-5-carbonitrile Based on Verified Evidence


Multi-Transporter Polypharmacology Studies in Neuropsychiatric Disease Models

Leverage the compound's balanced DAT (IC50 660–945 nM), NET (IC50 443 nM), and SERT (IC50 100 nM) inhibition profile to simultaneously modulate dopamine, norepinephrine, and serotonin signaling [1]. This is particularly valuable in depression, ADHD, and addiction research where triple reuptake inhibition is a validated therapeutic strategy. The compound can serve as a reference standard for developing novel triple reuptake inhibitors or as a tool to dissect transporter contributions in behavioral pharmacology studies.

alpha3beta4-Selective nAChR Antagonist for Nicotine Addiction and Smoking Cessation Research

Employ the compound's potent alpha3beta4 nAChR antagonism (IC50 1.8 nM) with 6.7-fold selectivity over alpha4beta2 (IC50 12 nM) to investigate the role of alpha3beta4 nAChRs in nicotine dependence [2]. The compound's in vivo activity in mouse smoking cessation models (ED50 1.2–15 mg/kg in tail-flick, hotplate, and locomotor assays) validates its utility for preclinical proof-of-concept studies targeting this receptor subtype.

Parallel Synthesis of Diverse 4-Substituted Pyrimidine-5-carbonitrile Libraries

Utilize the compound's single reactive 4-chloro handle for high-throughput SNAr diversification with primary and secondary amines, thiols, and alkoxides . The regioselective substitution (>90% mono-product) enables clean, high-yielding library synthesis without the complex mixtures observed with 4,6-dichloro analogs. The 5-cyano group remains intact throughout, providing a versatile anchor for subsequent transformations including hydrolysis to carboxylic acids, reduction to aminomethyl, or cycloaddition reactions.

Synthesis of Patent-Protected CaMKII Inhibitors for Cardiovascular Indications

Employ the compound as the key building block for preparing fused heteroaryl CaMKII inhibitors as described in US 2022/0098207 A1 [3]. The 4-chloro substituent enables efficient installation of heteroaryl amine fragments via Buchwald-Hartwig coupling or SNAr, generating derivatives with CaMKII IC50 values <100 nM. These compounds are under investigation for catecholaminergic polymorphic ventricular tachycardia (CPVT), postoperative atrial fibrillation, and heart failure.

Quote Request

Request a Quote for 4-Chloro-6-methoxypyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.